Cyanoborohydrure de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium cyanoborohydride, also known as sodium cyanotrihydridoborate, is a mild reducing agent that is stable in acidic conditions . It is widely used in the selective reduction of aryl aldehydes and ketones .

Synthesis Analysis

Sodium cyanoborohydride can be prepared by reacting sodium borohydride with hydrogen cyanide in tetrahydrofuran (THF) .Molecular Structure Analysis

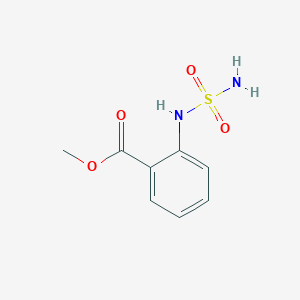

The molecular formula of Sodium cyanoborohydride is CH3BNNa . It has an average mass of 62.842 Da and a monoisotopic mass of 63.025623 Da .Chemical Reactions Analysis

Sodium cyanoborohydride is a selective reducing agent used for a variety of chemical reductions, including aldehyde, ketones, oximes, enamines, reductive aminations of aldehydes and ketones, and reductive alkylations of amines and hydrazines .Physical And Chemical Properties Analysis

Sodium cyanoborohydride is a hygroscopic white solid . It is soluble in water, ethanol, diglyme, tetrahydrofuran, methanol and is slightly soluble in methanol . It is insoluble in diethyl ether .Applications De Recherche Scientifique

Amination réductrice des aldéhydes et des cétones

Le cyanoborohydrure de sodium est largement utilisé dans le processus d'amination réductrice, qui est une méthode clé pour la synthèse des amines à partir de composés carbonylés. Cette application est cruciale dans la production de divers produits pharmaceutiques et produits chimiques fins .

Alkylation réductrice des amines et des hydrazines

Il sert de réactif dans l'alkylation réductrice des amines et des hydrazines, qui est une étape importante dans la synthèse de certains produits pharmaceutiques et produits chimiques de recherche .

Conversion des surfaces à fonction amino

Le composé est utilisé pour convertir les surfaces à fonction amino, telles que Si3N4, en surfaces réactives avec des groupes aldéhydes. Ceci est particulièrement utile en science des matériaux pour les modifications de surface .

Couplage des sondes d'oligonucléotides modifiées par amino

Il est utilisé pour le couplage des sondes d'oligonucléotides modifiées par amino, qui est une étape essentielle en biologie moléculaire pour la synthèse et le marquage de l'ADN/ARN .

Synthèse de modèles de métalloprotéines

Le this compound joue un rôle dans la synthèse de nouveaux complexes de dilanthane (III) pontés par des phénolates, qui présentent un intérêt comme modèles de métalloprotéines. Cela a des implications en chimie bioinorganique .

Marquage, conjugaison et immobilisation des molécules

Enfin, le this compound favorise la formation de liaisons stables entre les molécules contenant des aldéhydes et des amines. Cela permet un marquage, une conjugaison et une immobilisation efficaces des protéines et d'autres molécules, ce qui est vital en chimie des bioconjugués .

Mécanisme D'action

Target of Action

Sodium cyanoborohydride (NaBH3CN) is primarily used in organic synthesis for the reduction of imines and carbonyls . The primary targets of this compound are the iminium ions , which are formed from the reaction of carbonyl compounds with amines .

Mode of Action

The mode of action of Sodium cyanoborohydride involves a reductive amination process . This process begins with the formation of an imine or iminium ion from a carbonyl compound and an amine. Sodium cyanoborohydride then acts as a reducing agent, converting the imine or iminium ion into an amine . The reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes .

Biochemical Pathways

The primary biochemical pathway affected by Sodium cyanoborohydride is the reductive amination pathway . This pathway involves the conversion of a carbonyl compound into an amine through an intermediate imine or iminium ion . The reduction of the imine or iminium ion by Sodium cyanoborohydride results in the formation of an amine .

Result of Action

The result of Sodium cyanoborohydride’s action is the formation of amines from carbonyl compounds . This is achieved through the reduction of an intermediate imine or iminium ion . The process can be used to produce primary, secondary, and tertiary amines .

Action Environment

Sodium cyanoborohydride is a stable compound under normal conditions but can decompose under certain circumstances . It is sensitive to air, and prolonged exposure can lead to degradation and a reduction in efficacy . It should be kept in a cool, dry place, away from moisture and direct sunlight . Furthermore, Sodium cyanoborohydride is a milder reductant than other conventional reducing agents, which makes it suitable for use in sensitive reactions .

Safety and Hazards

Orientations Futures

Sodium cyanoborohydride is especially suitable for reductive aminations . Since the reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes, the reductive amination can be carried out as a one-pot procedure by introducing the reducing agent into a mixture of the amine and carbonyl compound . This makes it a promising reagent for future developments in organic synthesis .

Analyse Biochimique

Biochemical Properties

Sodium cyanoborohydride plays a significant role in biochemical reactions, particularly in reductive amination. This process involves the conversion of a carbonyl compound into an amine through an intermediate imine. Sodium cyanoborohydride is used to reduce the imine to an amine. It interacts with various biomolecules, including iminium ions, which are the actual substrates in these reactions . The electron-withdrawing cyanide group in sodium cyanoborohydride reduces the electrophilic capabilities of the anionic component, making it a milder reducing agent .

Cellular Effects

Sodium cyanoborohydride influences various cellular processes, particularly in the context of reductive amination. It affects cell function by facilitating the conversion of carbonyl compounds to amines, which can impact cell signaling pathways, gene expression, and cellular metabolism. The reduction of imines to amines by sodium cyanoborohydride can lead to changes in the cellular environment, potentially affecting various biochemical pathways .

Molecular Mechanism

At the molecular level, sodium cyanoborohydride exerts its effects through the reduction of imines to amines. This involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using sodium cyanoborohydride. The presence of the electron-withdrawing cyanide group makes sodium cyanoborohydride less reactive than other reducing agents, allowing for selective reduction of imines without affecting other functional groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium cyanoborohydride can change over time. The compound is stable under acidic conditions, which is beneficial for its use in reductive amination reactions. It can degrade over time, especially in the presence of moisture or strong acids, which can release toxic hydrogen cyanide gas . Long-term studies have shown that sodium cyanoborohydride can maintain its reducing capabilities for extended periods under controlled conditions .

Dosage Effects in Animal Models

The effects of sodium cyanoborohydride vary with different dosages in animal models. At low doses, it can effectively reduce imines to amines without significant toxicity. At high doses, sodium cyanoborohydride can be toxic, causing adverse effects such as respiratory distress and organ damage due to the release of hydrogen cyanide . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which toxicity increases significantly .

Metabolic Pathways

Sodium cyanoborohydride is involved in metabolic pathways related to the reduction of carbonyl compounds. It interacts with enzymes and cofactors that facilitate the conversion of imines to amines. This can affect metabolic flux and metabolite levels, particularly in pathways involving amine synthesis and modification .

Transport and Distribution

Within cells and tissues, sodium cyanoborohydride is transported and distributed based on its solubility and reactivity. It is soluble in water, ethanol, and other organic solvents, allowing it to diffuse through cellular membranes and interact with target molecules. The compound can accumulate in specific cellular compartments where reductive amination reactions occur .

Subcellular Localization

Sodium cyanoborohydride’s subcellular localization is influenced by its chemical properties and the nature of the reactions it participates in. It can be found in areas where imine reduction is active, such as the cytoplasm and organelles involved in metabolic processes. The compound’s activity and function can be affected by its localization, with specific targeting signals or post-translational modifications directing it to particular compartments .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium cyanoborohydride involves the reduction of sodium cyanoborate with sodium borohydride in the presence of a suitable solvent.", "Starting Materials": [ "Sodium cyanoborate", "Sodium borohydride", "Suitable solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve sodium cyanoborate in the suitable solvent.", "Step 2: Add sodium borohydride to the solution while stirring.", "Step 3: Heat the reaction mixture to 60-70°C and continue stirring for 4-6 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to remove any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain Sodium cyanoborohydride as a white crystalline solid." ] } | |

Numéro CAS |

25895-60-7 |

Formule moléculaire |

CH3BNNa |

Poids moléculaire |

62.84 g/mol |

Nom IUPAC |

sodium;cyanoboranuide |

InChI |

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1 |

Clé InChI |

CVDUGUOQTVTBJH-UHFFFAOYSA-N |

SMILES isomérique |

[B-]C#N.[Na+] |

SMILES |

[B-]C#N.[Na+] |

SMILES canonique |

[BH3-]C#N.[Na+] |

Autres numéros CAS |

25895-60-7 |

Pictogrammes |

Flammable; Corrosive; Acute Toxic; Environmental Hazard |

Synonymes |

Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-); |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)